Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Ethyl group (C₂H₅): The compound starts with an ethyl group, which consists of two carbon atoms and five hydrogen atoms. This group provides a flexible linker to the rest of the molecule.
Tetrahydropyrimidine ring: The core structure contains a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms. This ring imparts rigidity and stability.
Substituents: The compound has a benzylpiperidine moiety (a piperidine ring with a benzyl group attached) and a chlorophenyl group. These substituents contribute to its biological activity.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Reduction: Reduction of the carbonyl group (2-oxo) to form the tetrahydropyrimidine ring.
Substitution: Introduction of the benzylpiperidine and chlorophenyl groups via nucleophilic substitution.
Esterification: Formation of the ethyl ester group.
Common reagents and conditions depend on the specific steps in the synthesis. Major products include the desired compound and any intermediates formed during the process.
Scientific Research Applications
Research on this compound spans several fields:
Medicine: Investigating its potential as a drug candidate due to its structural features.
Chemistry: Studying its reactivity and interactions with other molecules.
Biology: Exploring its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers may compare it with related molecules to understand its uniqueness and potential advantages.
Properties
Molecular Formula |
C26H30ClN3O3 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H30ClN3O3/c1-2-33-25(31)23-22(28-26(32)29-24(23)20-8-10-21(27)11-9-20)17-30-14-12-19(13-15-30)16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3,(H2,28,29,32) |
InChI Key |
IHMYPKRKEWWHOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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